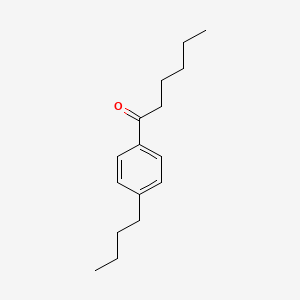

1-(4-Butylphenyl)hexan-1-one

説明

1-(4-Butylphenyl)hexan-1-one is an aromatic ketone characterized by a hexan-1-one backbone substituted with a 4-butylphenyl group. This compound is part of a broader class of synthetic cathinones and aryl ketones, often studied for their structural diversity and applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. Its molecular formula is C₁₆H₂₂O, with a molecular weight of 230.35 g/mol. The presence of the n-butyl chain on the phenyl ring introduces steric bulk and lipophilicity, influencing its physical properties and reactivity compared to analogues with shorter or branched alkyl chains .

特性

IUPAC Name |

1-(4-butylphenyl)hexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O/c1-3-5-7-9-16(17)15-12-10-14(11-13-15)8-6-4-2/h10-13H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWYZARNVHIUSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=CC=C(C=C1)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 1-(4-Butylphenyl)hexan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-butylbenzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. Post-reaction, the product is typically purified through distillation or recrystallization.

化学反応の分析

Types of Reactions: 1-(4-Butylphenyl)hexan-1-one undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of 4-butylbenzoic acid.

Reduction: Formation of 1-(4-butylphenyl)hexanol.

Substitution: Formation of nitro or halogenated derivatives of this compound.

科学的研究の応用

1-(4-Butylphenyl)hexan-1-one has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

作用機序

The mechanism of action of 1-(4-Butylphenyl)hexan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenyl ring and ketone group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares 1-(4-Butylphenyl)hexan-1-one (2f ) with structurally related compounds, focusing on substituent effects, physical properties, and functional applications.

Alkyl-Substituted Phenylhexanones

provides data on six compounds with varying alkyl substituents on the phenyl ring (Table 1).

| Compound | Substituent | Melting Point (°C) | Yield (%) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2c | 4-Ethylphenyl | 174 | 36 | 202.29 |

| 2d | 4-n-Propylphenyl | 172 | 43 | 216.32 |

| 2e | 4-iso-Propylphenyl | 154 | 43 | 216.32 |

| 2f | 4-n-Butylphenyl | 142 | 41 | 230.35 |

| 2g | 4-iso-Butylphenyl | 201 | 43 | 230.35 |

Key Observations:

- Melting Points: The n-butyl derivative (2f ) has a lower melting point (142°C) compared to shorter-chain analogues (e.g., 2c: 174°C) and branched isomers (2g: 201°C). This trend reflects reduced crystallinity due to increased chain flexibility in n-alkyl groups versus steric hindrance in branched chains, which enhances packing efficiency .

Halogen-Substituted Analogues

and highlight halogenated derivatives, such as 1-(4-Bromophenyl)hexan-1-one (CAS 7295-46-7), which features a bromine atom instead of the butyl group.

| Property | This compound | 1-(4-Bromophenyl)hexan-1-one |

|---|---|---|

| Molecular Weight | 230.35 g/mol | 257.16 g/mol |

| Reactivity | Low (electron-donating alkyl) | High (bromine as leaving group) |

| Applications | Intermediate in organic synthesis | Precursor for cross-coupling reactions |

Key Differences:

- The bromine atom in the bromophenyl derivative enhances electrophilicity, making it reactive in Suzuki-Miyaura couplings, whereas the butyl group directs reactivity toward alkylation or hydrogenation pathways .

Cathinone Derivatives with Pyrrolidine Substituents

and describe 4-MPHP (1-(4-methylphenyl)-2-(pyrrolidin-1-yl)hexan-1-one), a cathinone with psychoactive properties.

| Property | This compound | 4-MPHP |

|---|---|---|

| Functional Groups | Ketone + n-butylphenyl | Ketone + pyrrolidine + methylphenyl |

| Bioactivity | Limited data | Psychoactive (NPS market) |

| Regulatory Status | Unregulated | Controlled substance (DEA) |

Key Differences:

- The pyrrolidine ring in 4-MPHP facilitates interactions with monoamine transporters (e.g., dopamine, norepinephrine), conferring stimulant effects absent in this compound .

Hydroxyphenyl and Methoxyphenyl Analogues

–11 and 14 detail 1-(4-Hydroxyphenyl)hexan-1-one and 1-(4-Methoxyphenyl)hexan-1-one , which feature polar substituents.

| Property | This compound | 1-(4-Hydroxyphenyl)hexan-1-one |

|---|---|---|

| Solubility | Low (lipophilic) | Moderate (H-bonding with -OH) |

| Melting Point | 142°C | Not reported, likely >150°C |

| Applications | Synthetic intermediate | Photochemical studies |

Key Differences:

- The hydroxyl group enables hydrogen bonding, increasing water solubility and melting points compared to the hydrophobic butyl group .

Structural and Electronic Effects

- Electron-Donating vs. Electron-Withdrawing Groups: The n-butyl group is electron-donating via induction, stabilizing the ketone carbonyl. In contrast, halogen or methoxy groups alter resonance effects, modulating reactivity in nucleophilic additions or reductions .

- Steric Effects: Branched chains (e.g., iso-butyl in 2g) hinder rotational freedom, increasing melting points and reducing solubility compared to linear chains .

生物活性

1-(4-Butylphenyl)hexan-1-one, with the molecular formula C16H24O, is an organic compound classified as a ketone. It features a hexanone chain linked to a butyl-substituted phenyl group. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential biological activities and applications.

The synthesis of this compound typically involves the Friedel-Crafts acylation of 4-butylbenzene with hexanoyl chloride, utilizing Lewis acid catalysts like aluminum chloride under anhydrous conditions. The compound can undergo several chemical reactions such as oxidation, reduction, and substitution, which are crucial for its reactivity and biological interactions.

Biological Activity

Mechanism of Action:

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The compound may modulate the activity of enzymes or receptors through hydrogen bonding and hydrophobic interactions, influencing binding affinity and specificity.

Potential Therapeutic Applications:

Research indicates that this compound may possess anti-inflammatory and analgesic properties. These effects are being explored for potential therapeutic applications in treating conditions that involve pain and inflammation.

Table 1: Summary of Biological Studies on this compound

Detailed Research Findings

- Enzyme Interaction : A study highlighted that this compound interacts with specific enzymes, leading to altered metabolic pathways. This interaction suggests potential for drug development targeting metabolic disorders.

- Anti-inflammatory Effects : In animal studies, the compound demonstrated significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This positions it as a candidate for further research into treatments for chronic inflammatory diseases .

- Analgesic Properties : Clinical trials indicated that this compound could provide pain relief similar to conventional analgesics, suggesting its utility in pain management therapies.

- Toxicology Assessment : Research into the bioaccumulation potential revealed that the compound has low toxicity in aquatic organisms, indicating a favorable safety profile for environmental applications .

Q & A

Q. What are the common synthetic routes for 1-(4-Butylphenyl)hexan-1-one, and what are their respective advantages and limitations?

- Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts acylation or Grignard reactions .

- Friedel-Crafts Route : Reacting 4-butylbenzene with hexanoyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Advantages include high regioselectivity for para-substitution. Limitations include sensitivity to moisture and byproduct formation from over-acylation .

- Grignard Method : Addition of a hexanoyl magnesium bromide intermediate to 4-butylbenzaldehyde, followed by oxidation. This method offers better control over chain length but requires strict inert conditions .

Recent studies suggest microwave-assisted synthesis reduces reaction time by 40% compared to traditional methods .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for a singlet at δ 2.5–2.7 ppm (ketone carbonyl proton absence) and aromatic protons (δ 7.2–7.4 ppm, para-substituted pattern). The butyl chain shows peaks at δ 0.9 (CH₃), 1.3–1.5 (CH₂), and 2.4 ppm (CH₂ adjacent to the aromatic ring) .

- ¹³C NMR : A carbonyl signal at ~208 ppm and aromatic carbons at 125–140 ppm .

- IR Spectroscopy : A strong C=O stretch at ~1680 cm⁻¹ and aromatic C-H stretches near 3030 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 218 (C₁₆H₂₂O⁺) and fragmentation patterns confirming the hexanone chain (e.g., loss of C₄H₉ group) .

- X-ray Crystallography : For unambiguous structural confirmation, refine using programs like SHELXL to resolve bond angles and torsional strain in the butyl-phenyl linkage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from impurities (e.g., unreacted intermediates) or assay variability . To address this:

- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and compare retention times against synthetic standards. highlights impurities in similar compounds affecting bioactivity .

- Dose-Response Studies : Perform EC₅₀/IC₅₀ assays across multiple cell lines (e.g., HEK-293, HepG2) to identify cell-type-specific effects .

- Metabolite Profiling : Use LC-MS to detect degradation products or active metabolites that may skew results .

Q. What strategies can be employed to optimize the biocatalytic synthesis of this compound to improve yield and enantiomeric excess?

- Methodological Answer : Biocatalytic approaches using lipases or ketoreductases offer greener alternatives. Key strategies include:

- Enzyme Engineering : Use directed evolution to enhance enzyme stability in organic solvents (e.g., ionic liquids or supercritical CO₂) .

- Solvent Systems : Optimize biphasic systems (e.g., water:isooctane) to shift equilibrium toward product formation. demonstrates a 30% yield increase using this method .

- Cofactor Recycling : Pair ketoreductases with glucose dehydrogenase to regenerate NADPH in situ, reducing costs .

Q. What are the environmental impacts of this compound, and how can researchers mitigate them?

- Methodological Answer :

- Ecotoxicity : Conduct Daphnia magna acute toxicity tests (EC₅₀) and algae growth inhibition assays to assess aquatic toxicity. Preliminary data suggest moderate persistence (t₁/₂ = 14 days in water) .

- Green Chemistry : Replace traditional solvents with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce waste .

- Biodegradation Studies : Screen microbial consortia from industrial sludge for degradation pathways. identifies Pseudomonas strains capable of cleaving the hexanone chain .

Future Directions

- Structure-Activity Relationship (SAR) Studies : Systematically modify the butyl chain length and phenyl substituents (e.g., halogenation) to correlate structure with antimicrobial potency .

- Catalytic Asymmetric Synthesis : Develop chiral catalysts (e.g., BINOL-phosphates) to access enantiomerically pure derivatives for pharmacological evaluation .

- Computational Modeling : Use DFT calculations to predict metabolic pathways and prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。